4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392241-42-8
VCID: VC7758727
InChI: InChI=1S/C18H18N4O3S2/c1-12-5-4-6-14(11-12)17-20-21-18(26-17)19-16(23)13-7-9-15(10-8-13)27(24,25)22(2)3/h4-11H,1-3H3,(H,19,21,23)
SMILES: CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C18H18N4O3S2
Molecular Weight: 402.49

4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392241-42-8

Cat. No.: VC7758727

Molecular Formula: C18H18N4O3S2

Molecular Weight: 402.49

* For research use only. Not for human or veterinary use.

4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392241-42-8

Specification

CAS No. 392241-42-8
Molecular Formula C18H18N4O3S2
Molecular Weight 402.49
IUPAC Name 4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H18N4O3S2/c1-12-5-4-6-14(11-12)17-20-21-18(26-17)19-16(23)13-7-9-15(10-8-13)27(24,25)22(2)3/h4-11H,1-3H3,(H,19,21,23)
Standard InChI Key UOYPAZAUNBQYCT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Introduction

Structural and Synthetic Analysis

Molecular Architecture

The compound’s structure comprises three primary components:

  • 4-(Dimethylsulfamoyl)benzamide: A benzene ring substituted at the para position with a sulfonamide group (dimethylsulfamoyl) and an amide linkage.

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • 3-Methylphenyl Substituent: A methyl group attached to the phenyl ring at the meta position, introducing steric and electronic effects.

This combination of pharmacophoric elements suggests potential interactions with biological targets, leveraging the sulfonamide’s solubility-enhancing properties and the thiadiazole’s heterocyclic reactivity .

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous thiadiazole derivatives are typically synthesized through multi-step protocols:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions (e.g., phosphorus oxychloride).

  • Functionalization: Introduction of the 3-methylphenyl group via nucleophilic substitution or cross-coupling reactions.

  • Benzamide Coupling: Reaction of the thiadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine .

Industrial-scale production would likely optimize these steps for yield and purity, potentially employing flow chemistry or catalytic methods .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₁₈N₄O₃S₂
Molecular Weight438.51 g/mol (calculated)
SolubilityModerate in DMSO, low in aqueous media (inferred from analogs)
LogP (Partition Coefficient)~3.2 (estimated via computational models)

The dimethylsulfamoyl group enhances hydrophilicity, while the aromatic systems contribute to planar stacking interactions. The thiadiazole ring’s electron-deficient nature may facilitate binding to enzymatic active sites .

Biological Activity and Mechanisms

Anticancer Activity

Thiadiazoles often induce apoptosis via mitochondrial pathways or cell cycle arrest. Structural analogs demonstrate IC₅₀ values of <10 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines. The dimethylsulfamoyl group may enhance target selectivity by mimicking endogenous sulfate-containing metabolites.

Enzymatic Inhibition

The compound’s sulfonamide group is a hallmark of carbonic anhydrase inhibitors, suggesting potential applications in glaucoma or altitude sickness therapy. Molecular docking studies on analogous structures reveal strong binding affinities (ΔG < -8 kcal/mol) to human carbonic anhydrase II .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Structural DifferencesReported Activity
4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamideC₁₅H₂₀N₄O₃S₂Ethyl groups on sulfamoyl and thiadiazoleAnticancer (IC₅₀: 5.2 μM, MCF-7)
N-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide C₁₉H₂₀ClN₃O₅SOxazolidinone core, chlorophenylAntibacterial (MIC: 8 μg/mL, MRSA)

The target compound’s 3-methylphenyl group may confer improved pharmacokinetics over chlorophenyl analogs by reducing metabolic oxidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator